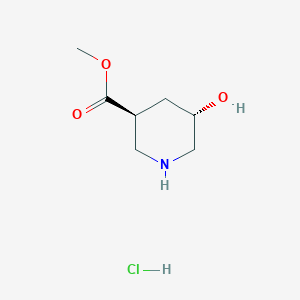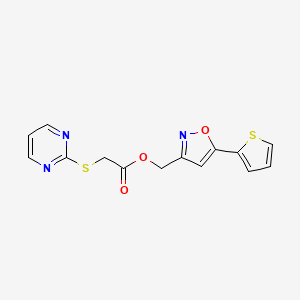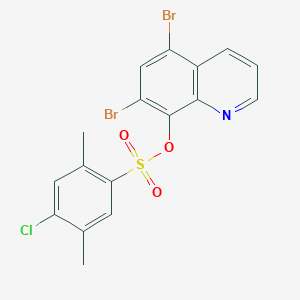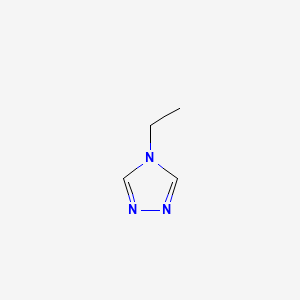![molecular formula C15H13NO3 B2591324 3-[(Cyclopropylcarbonyl)amino]-2-naphthoic acid CAS No. 885525-65-5](/img/structure/B2591324.png)
3-[(Cyclopropylcarbonyl)amino]-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a compound’s description includes its molecular formula, molecular weight, and perhaps a brief overview of its known properties or uses .
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic composition and any functional groups .Chemical Reactions Analysis
This would involve studying the compound’s behavior in chemical reactions, including its reactivity and any products it forms .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
- Synthesis and Structural Analysis Boronic acids, including CPAPB, play a pivotal role in the synthesis of biologically active compounds and pharmaceutical agents. Researchers utilize CPAPB as a building block to create novel molecules with specific properties. Its structural features allow for diverse modifications, making it valuable in drug discovery and development.
- CPAPB is a biochemical used in proteomics studies. Researchers employ it to investigate protein interactions, post-translational modifications, and protein-ligand binding. Its ability to form reversible covalent bonds with proteins makes it a useful tool for understanding cellular processes .
- Enzyme Inhibition Studies CPAPB can inhibit enzymes due to its boronic acid functionality. Researchers explore its potential as an enzyme inhibitor, particularly in drug design and disease treatment. By targeting specific enzymes, CPAPB may offer therapeutic benefits.
- Peptide Synthesis CPAPB finds application in peptide synthesis. Its unique structure allows for selective coupling reactions, enabling the creation of customized peptides. Researchers use it to construct peptide libraries for drug screening and bioactivity studies.
- Natural products serve as a starting point for drug design. Researchers have explored modifying natural compounds using amino acids, including CPAPB. By incorporating CPAPB into natural product scaffolds, they enhance bioactivity and optimize drug-like properties .
- Chemical Biology and Medicinal Chemistry CPAPB bridges the gap between chemical biology and medicinal chemistry. Its versatility allows researchers to design molecules with specific binding affinities, selectivity, and pharmacokinetic profiles. Applications include target identification, lead optimization, and drug delivery systems.
Proteomics Research
Natural Product Modification
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(cyclopropanecarbonylamino)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(9-5-6-9)16-13-8-11-4-2-1-3-10(11)7-12(13)15(18)19/h1-4,7-9H,5-6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBUHVJCWJNFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=CC=CC=C3C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopropylcarbonyl)amino]-2-naphthoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2591241.png)

![N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2591247.png)
![[3-(3-Methoxypropoxy)phenyl]methanamine](/img/structure/B2591248.png)


![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2591254.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2591255.png)
![N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B2591258.png)
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2591259.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2591262.png)
